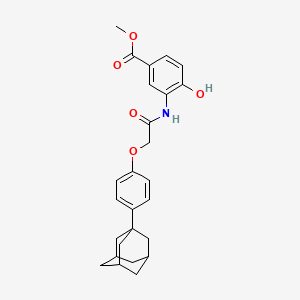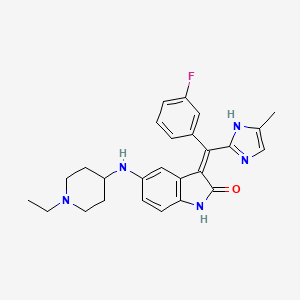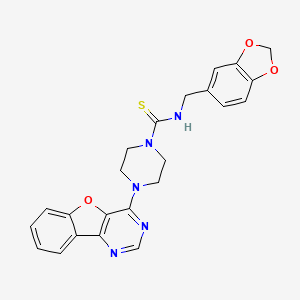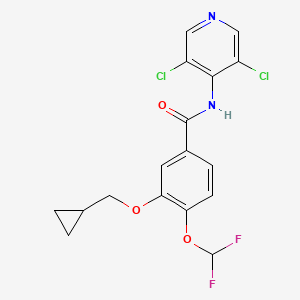
LW6
Descripción general
Descripción
]dec-1-ylfenoxi)acetil]amino]benzoato, es un nuevo inhibidor de molécula pequeña del factor 1-alfa inducible por hipoxia (HIF-1α). El factor 1-alfa inducible por hipoxia es un factor de transcripción que juega un papel crucial en la respuesta celular a los bajos niveles de oxígeno, lo que convierte a LW6 en un compuesto significativo en la investigación y terapia del cáncer .
Aplicaciones Científicas De Investigación
LW6 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: This compound se utiliza para inhibir el factor 1-alfa inducible por hipoxia, que participa en el crecimiento tumoral y la supervivencia en condiciones hipóxicas
Estudios metabólicos: This compound inhibe la malato deshidrogenasa 2, lo que la hace útil en estudios relacionados con el metabolismo celular y la función mitocondrial.
Desarrollo de fármacos: This compound sirve como compuesto líder para desarrollar nuevos agentes anticancerígenos que se dirigen al factor 1-alfa inducible por hipoxia
Mecanismo De Acción
LW6 ejerce sus efectos inhibiendo la acumulación del factor 1-alfa inducible por hipoxia. Promueve la degradación del factor 1-alfa inducible por hipoxia induciendo la expresión de la proteína de von Hippel-Lindau, que interactúa con el factor 1-alfa inducible por hipoxia prolil-hidroxilado para la degradación proteasómica. Este mecanismo implica la hidroxilación de residuos específicos de prolina en el dominio de degradación dependiente del oxígeno del factor 1-alfa inducible por hipoxia .
Safety and Hazards
There is limited information available on the safety and hazards of this compound.
Direcciones Futuras
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
LW6 se puede sintetizar a través de un proceso de varios pasos que involucra los siguientes pasos clave:
Formación del intermedio ariloxiacetylamino: Esto implica la reacción de 4-adamantan-1-ilfenol con ácido cloroacético para formar ácido 2-(4-adamantan-1-ilfenoxi)acético.
Reacción de amidación: El intermedio se hace reaccionar luego con éster metílico del ácido 4-hidroxi-3-nitrobenzoico en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para formar el producto deseado
Métodos de producción industrial
Para la producción a escala industrial, this compound se puede preparar utilizando un método de evaporación de solventes para mejorar su solubilidad y biodisponibilidad. Esto implica disolver this compound en un solvente adecuado como diclorometano, seguido de la adición de portadores hidrofílicos como poloxámero 407 y povidona K30. La mezcla se evapora entonces para formar una dispersión sólida, lo que mejora significativamente la velocidad de disolución y la biodisponibilidad de this compound .
Análisis De Reacciones Químicas
Tipos de reacciones
LW6 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios metabolitos.
Hidrólisis: This compound se somete a la hidrólisis tanto de amida como de éster para formar diferentes productos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Hidrólisis: Las condiciones ácidas o básicas se pueden utilizar para las reacciones de hidrólisis, siendo el ácido clorhídrico o el hidróxido de sodio los reactivos típicos
Productos principales
Oxidación: La oxidación de this compound puede conducir a la formación de derivados hidroxilados.
Hidrólisis: La hidrólisis de amida produce ácido 2-(4-(3r,5r,7r)-adamantan-1-il)fenoxi)acético, mientras que la hidrólisis de éster produce ácido 4-hidroxi-3-nitrobenzoico
Comparación Con Compuestos Similares
Compuestos similares
Compuesto 7: Otro inhibidor de la malato deshidrogenasa 2 que también se dirige al factor 1-alfa inducible por hipoxia.
CAY10585: Un inhibidor del factor 1-alfa inducible por hipoxia con propiedades similares a LW6.
Singularidad
This compound es único debido a su acción inhibitoria dual tanto en el factor 1-alfa inducible por hipoxia como en la malato deshidrogenasa 2. Esta acción dual lo hace particularmente efectivo para dirigirse a las células cancerosas en condiciones hipóxicas e interrumpir sus vías metabólicas .
Propiedades
IUPAC Name |
methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPPNOJYFZSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)







![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)
![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)
